N,N-dimethyl Heptylone (hydrochloride) is a synthetic compound categorized as a substituted cathinone, which is a class of psychoactive substances. It is recognized for its stimulant effects and is primarily utilized in research settings. The compound's IUPAC name is 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)heptan-1-one, and its molecular formula is C13H19NO3·HCl, with a molecular weight of approximately 251.76 g/mol .
N,N-dimethyl Heptylone (hydrochloride) is synthesized in laboratories and is not typically found in natural sources. It falls under the category of new psychoactive substances (NPS), specifically within the group of synthetic cathinones, which are structurally related to the khat plant's active components .
The synthesis of N,N-dimethyl Heptylone (hydrochloride) involves several key steps:
These methods can be adapted for industrial production, often requiring optimization for yield and purity.
N,N-dimethyl Heptylone (hydrochloride) has a complex molecular structure characterized by:
CC(C(=O)C(C1=CC2=C(C=C1)OCO2)(C)N(C)C)C
.The compound's molecular geometry allows for interactions with various biological targets, influencing its pharmacological effects.
N,N-dimethyl Heptylone (hydrochloride) can undergo several chemical reactions:
These reactions highlight the versatility of N,N-dimethyl Heptylone in synthetic organic chemistry.
The mechanism of action for N,N-dimethyl Heptylone (hydrochloride) primarily involves its interaction with monoamine transporters. It acts as a reuptake inhibitor for dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to other stimulants within the cathinone class, contributing to its psychoactive effects .
These properties are crucial for its application in analytical chemistry and toxicology.
N,N-dimethyl Heptylone (hydrochloride) serves various roles in scientific research:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3